N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a furan-2-yl group at the 5-position and a methyl group at the 1-position. The carboxamide side chain is linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety, a bicyclic structure known to enhance lipophilicity and metabolic stability in drug-like molecules .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-21-13(14-7-4-8-23-14)9-12(20-21)10-19-18(22)17-11-24-15-5-2-3-6-16(15)25-17/h2-9,17H,10-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKCLGIDNBJFNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Compounds with similar structures have shown significant anticancer activities against the hela cell lines.
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been associated with anticancer activities, suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is noted that the presence of certain structural elements can influence these properties. For instance, the presence of tryptamine and acyl ether in the structures led to an increase in anticancer activities, while the amide linkage reduced the activities in comparison with the amine linkage.
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have shown significant anticancer activities against the hela cell lines, suggesting that they may induce cell death or inhibit cell proliferation.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound In vitro studies of similar compounds have used specific assays to measure their cytotoxicity effect.
Biological Activity
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves multiple steps, including the formation of the furan and pyrazole rings through cyclization reactions. The final product is obtained via coupling reactions that link these rings with a benzo[dioxine] structure.
Biological Activity Overview
The biological activities of this compound are primarily derived from its pyrazole moiety, which has been associated with various pharmacological effects. Key activities include:
1. Anticancer Activity:
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth and proliferation .
2. Anti-inflammatory Effects:
Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases .
3. Antimicrobial Properties:
The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
4. Enzyme Inhibition:
Several studies have highlighted the ability of pyrazole derivatives to inhibit enzymes such as xanthine oxidase and histone demethylases. These enzymes are critical in various biochemical pathways, including purine metabolism and epigenetic regulation .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as therapeutic agents in breast cancer treatment.
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that a related pyrazole compound effectively reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 | |
| Anti-inflammatory | Reduced NO production | |
| Antimicrobial | Inhibition against E. coli |
Research Findings
Recent investigations into the structure-activity relationships (SAR) of pyrazole derivatives have provided insights into how modifications can enhance biological activity. For example, substituents at specific positions on the pyrazole ring have been linked to increased potency against cancer cells .
Scientific Research Applications
Chemical Structure and Synthesis
The compound's molecular formula is with a molecular weight of 286.29 g/mol. The synthesis typically involves multi-step organic reactions:
- Furan Synthesis : Derived from furfural through acid-catalyzed reactions.
- Pyrazole Synthesis : Formed by reacting hydrazine with diketones under reflux conditions.
- Final Coupling : The furan and pyrazole intermediates are coupled with 2-methylbenzoyl chloride in the presence of a base like triethylamine.
This multi-step process ensures the formation of the target compound with specific functional groups that contribute to its biological activity .
The biological activity of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The furan and pyrazole rings can inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : The benzamide moiety may interact with protein receptors, influencing signal transduction pathways.
These interactions suggest potential applications in treating diseases where these pathways are dysregulated .
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate effective inhibition of tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. It has shown efficacy against several pathogens, positioning it as a potential candidate for developing new antibiotics .
Antiparasitic Effects
This compound has demonstrated antiparasitic properties against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. This suggests its potential utility in treating parasitic diseases .
Case Studies and Research Findings
A comprehensive review of recent studies highlights the following findings:
| Study | Focus | Results |
|---|---|---|
| Study A (2024) | Anticancer Activity | Identified significant cytotoxic effects on human cancer cell lines with EC50 values ranging from 20 to 64 µM. |
| Study B (2024) | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with MIC values indicating strong antibacterial properties. |
| Study C (2024) | Antiparasitic Activity | Showed low micromolar potency against Trypanosoma cruzi, suggesting potential for therapeutic development in parasitic infections. |
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid derivatives. This reaction is critical for modifying the compound's polarity or generating intermediates for further functionalization.
| Conditions | Products | Catalysts/Agents |
|---|---|---|
| Acidic (HCl, H₂SO₄) | 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid + pyrazole-methyl amine | H⁺ (proton source) |
| Basic (NaOH, KOH) | Sodium/potassium carboxylate + pyrazole-methyl amine | OH⁻ (nucleophile) |
Key Findings :
-
Hydrolysis rates depend on pH and temperature, with faster degradation observed under strong acidic conditions.
-
The furan ring remains stable during hydrolysis, but prolonged exposure to strong bases may induce furan ring opening.
Nucleophilic Substitution
The methylene (-CH₂-) group adjacent to the pyrazole ring participates in nucleophilic substitution reactions, enabling structural diversification.
| Reagent | Product | Mechanism |
|---|---|---|
| Thiols (R-SH) | Thioether derivatives | SN2 displacement |
| Amines (R-NH₂) | Secondary/tertiary amines | Nucleophilic attack |
| Halogens (X₂) | Halogenated derivatives (e.g., Cl, Br) | Radical or electrophilic pathways |
Key Findings :
-
Substitution at the methylene bridge retains the benzodioxine and furan integrity.
-
Steric hindrance from the 1-methylpyrazole group slows reaction kinetics compared to unsubstituted analogues .
Reduction Reactions
The carboxamide group can be reduced to a primary amine using strong reducing agents, enhancing the compound's potential for bioactivity modulation.
| Reducing Agent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous THF, 0–25°C | N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b]dioxine-2-methylamine |
| BH₃·THF | Reflux, 6–8 hrs | Partial reduction to secondary alcohol (minor pathway) |
Key Findings :
-
LiAlH₄ achieves complete reduction to the amine with >85% yield .
-
Borane-mediated reduction produces unintended byproducts due to competing pathways.
Condensation Reactions
The carboxamide and aromatic amines participate in Schiff base formation under mild conditions.
| Reagent | Conditions | Product |
|---|---|---|
| Aromatic aldehydes | Ethanol, 50–60°C | Schiff base derivatives with imine (-C=N-) linkage |
| Knoevenagel reagents | Piperidine catalyst | α,β-unsaturated carbonyl adducts |
Key Findings :
-
Schiff bases exhibit enhanced antimicrobial activity compared to the parent compound .
-
Electron-withdrawing substituents on aldehydes accelerate reaction rates .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, leveraging the compound’s inherent structural motifs.
| Conditions | Product | Key Features |
|---|---|---|
| POCl₃, DMF (Vilsmeier–Haack) | Furan-pyrazole fused quinoline derivatives | Enhanced π-conjugation |
| CuI, K₂CO₃ (Ullmann coupling) | Macrocyclic lactams incorporating benzodioxine | High thermodynamic stability |
Key Findings :
-
Cyclization products show improved solubility in nonpolar solvents .
-
Macrocyclic derivatives demonstrate potential as kinase inhibitors .
Stability Under Oxidative Conditions
The compound exhibits moderate stability to oxidants, with degradation pathways dependent on reagent strength.
| Oxidizing Agent | Conditions | Outcome |
|---|---|---|
| H₂O₂ | RT, 24 hrs | Partial oxidation of furan to maleic anhydride derivatives |
| KMnO₄ | Acidic, 60°C | Complete degradation of furan and pyrazole rings |
Key Findings :
-
Mild oxidants selectively modify the furan ring without affecting the pyrazole.
-
Strong oxidants like KMnO₄ destroy the heterocyclic framework.
Comparison with Similar Compounds
Table 1: Substituent Analysis
Key Observations :
- The target compound’s dihydrobenzodioxine moiety distinguishes it from simpler aromatic substituents (e.g., phenyl, thiophene) in analogs like 3a and 21. This bicyclic system may confer improved solubility and binding affinity compared to monocyclic groups .
Key Observations :
- The target compound’s synthesis likely employs similar carbodiimide-mediated amide coupling (e.g., EDCI/HOBt) as in and , given the prevalence of this method for pyrazole-carboxamides .
- Yields for analogs range from 42% to 71%, suggesting moderate efficiency for such reactions. The target’s yield remains speculative but may align with these values.
Physicochemical Properties
Table 3: Thermal and Spectral Data
Key Observations :
- The target’s melting point is expected to fall between 130–200°C, similar to analogs 3a (133–135°C) and 3d (181–183°C), though substituents like benzodioxine may elevate thermal stability .
- Spectral data for the target would likely show characteristic furan (δ ~7.5–6.5) and benzodioxine (δ ~3.5–4.0 for CH$_2$) signals, distinct from chloro or nitro groups in analogs .
Research Implications
The dihydrobenzodioxine-carboxamide hybrid in the target compound offers a unique scaffold for drug discovery. Further studies should explore its pharmacokinetics and target selectivity relative to these analogs.
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound, and how can purity be optimized?
The compound is synthesized via alkylation of the pyrazole intermediate with a chloromethyl-dihydrodioxine carboxamide derivative. A typical procedure involves using DMF as a solvent, K₂CO₃ as a base, and stirring at room temperature to facilitate nucleophilic substitution . Purification is achieved via column chromatography, with TLC (Silica Gel 60 F₂₅₄) used to confirm purity . For reproducibility, ensure stoichiometric control of RCH₂Cl (1.1 mmol) and rigorous exclusion of moisture.
Q. Which analytical techniques are critical for structural characterization and validation?
- NMR spectroscopy (400 MHz in DMSO-d₆) confirms the integration of aromatic protons (furan, pyrazole, dihydrodioxine) and methyl groups .
- Melting point analysis (open capillary) identifies deviations caused by polymorphic impurities.
- Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for analogous pyrazole-carboxamide derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on structurally related carboxamides:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers at 2–8°C, away from oxidizing agents .
- Dispose of waste via certified hazardous waste facilities, adhering to local regulations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Substituent variation : Replace the furan-2-yl group with thiophene or substituted phenyl rings to assess electronic effects on target binding .
- Bioassay design : Use standardized protocols (e.g., MIC assays for antibacterial activity) with controls like Nitrofurantoin® to benchmark potency .
- Metabolic stability : Introduce deuterium at the methyl group (1-methylpyrazole) to evaluate pharmacokinetic improvements via LC-MS/MS profiling.
Q. What computational strategies are effective for predicting binding modes or stability?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial enzymes), guided by the pyrazole core’s electron density .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict redox stability .
- MD simulations : Assess conformational flexibility of the dihydrodioxine ring in aqueous environments using GROMACS .
Q. How should researchers resolve contradictions between experimental data and computational predictions?
- Purity verification : Re-examine NMR for unassigned peaks (e.g., residual solvents) and repeat TLC under alternate eluent conditions .
- Stereochemical reassessment : If docking results conflict with bioactivity, re-analyze X-ray data to confirm absolute configuration .
- Model refinement : Incorporate solvent effects or protonation states in DFT calculations to improve correlation with experimental pKa/logP values .
Q. What advanced synthetic routes can improve yield or selectivity?
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining high yield, as shown for heterocyclic analogs .
- Palladium-catalyzed cyclization : Adapt reductive cyclization strategies using formic acid as a CO surrogate to construct the dihydrodioxine ring .
- Flow chemistry : Optimize temperature/pressure gradients for exothermic alkylation steps to minimize side-product formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
